molecular formula C17H12F2 B11863808 1-(2-(Difluoromethyl)phenyl)naphthalene

1-(2-(Difluoromethyl)phenyl)naphthalene

Cat. No.: B11863808
M. Wt: 254.27 g/mol
InChI Key: OXPCIBGKWVJZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Difluoromethyl)phenyl)naphthalene is a chemical compound for research use. It is not for diagnostic or therapeutic use. The difluoromethylphenyl group attached to a naphthalene core is a scaffold in developing bioactive molecules and functional materials. Naphthalene derivatives are investigated for their potential as inhibitors of kinase enzymes, which are targets in cancer research . The structural motif of incorporating fluorine atoms is a common strategy in medicinal chemistry to fine-tune a compound's properties, and similar difluoromethyl naphthalene compounds can be synthesized via ring-expansion reactions . Researchers value this compound for exploring structure-activity relationships in drug discovery and for developing new materials with unique electronic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12F2

Molecular Weight

254.27 g/mol

IUPAC Name

1-[2-(difluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H12F2/c18-17(19)16-10-4-3-9-15(16)14-11-5-7-12-6-1-2-8-13(12)14/h1-11,17H

InChI Key

OXPCIBGKWVJZFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C(F)F

Origin of Product

United States

Mechanistic Elucidation of Reactions Pertaining to 1 2 Difluoromethyl Phenyl Naphthalene Formation

Mechanistic Pathways in Transition Metal-Catalyzed Biaryl Couplings

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, particularly for constructing biaryl systems like the 1-phenylnaphthalene (B165152) core. The catalytic cycle for these reactions, most commonly employing palladium or nickel catalysts, generally proceeds through a sequence of fundamental steps.

The generally accepted catalytic cycle for reactions like the Suzuki or Negishi coupling, which are suitable for forming the 1-phenylnaphthalene backbone, involves three key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide or triflate (e.g., 1-halonaphthalene or 2-(difluoromethyl)phenyl halide) to a low-valent transition metal center, typically Pd(0) or Ni(0). This step involves the cleavage of the carbon-halogen bond and the formation of a new organometallic complex where the metal has been oxidized (e.g., to Pd(II)). The rate of this step can be influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.

Transmetalation: Following oxidative addition, a transmetalation step occurs where an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the transition metal center. This step forms a diorganometallic complex and regenerates the metal salt from the organometallic reagent. For the synthesis of 1-(2-(difluoromethyl)phenyl)naphthalene, this would involve the transfer of either the 2-(difluoromethyl)phenyl group or the naphthyl group to the palladium or nickel center.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the metal center couple to form the desired biaryl product. This process regenerates the low-valent transition metal catalyst, allowing it to re-enter the catalytic cycle. The facility of this step is influenced by the steric and electronic properties of the ligands and the geometry of the metal complex. researchgate.net

The choice of ligand coordinated to the transition metal center plays a pivotal role in modulating the reactivity and selectivity of the cross-coupling reaction. Ligands can influence the catalytic cycle in several ways:

Stabilization of the Metal Center: Ligands stabilize the active metal catalyst, preventing its decomposition or aggregation into inactive metal nanoparticles.

Modulation of Electronic Properties: Electron-donating ligands can increase the electron density on the metal center, which can facilitate the oxidative addition step. Conversely, electron-withdrawing ligands can promote reductive elimination.

Control of Steric Environment: Bulky ligands can create a specific steric environment around the metal center, which can influence the rate of reductive elimination and prevent the formation of undesired side products. In the context of forming a sterically hindered biaryl like this compound, the use of bulky phosphine (B1218219) ligands can be particularly important for achieving high yields. acs.org

Enabling Divergent Reactivity: The ligand can direct the reaction towards a specific pathway. For instance, in nickel-catalyzed reactions with difluoromethyl 2-pyridyl sulfone, the use of a phosphine ligand can lead to 2-pyridination via C(sp2)−S bond cleavage, while a tridentate terpyridine ligand promotes difluoromethylation through selective C(sp3)−S bond cleavage. sciengine.com

The careful selection of ligands is therefore critical for optimizing the synthesis of this compound, ensuring high yields and minimizing the formation of regioisomers and other byproducts.

Ligand TypeEffect on Catalytic CycleImpact on Selectivity
Bulky PhosphinesPromote reductive eliminationFavors formation of sterically hindered biaryls
Electron-donating LigandsFacilitate oxidative additionCan increase overall reaction rate
Tridentate LigandsCan control reaction pathwayEnables selective bond cleavage in multifunctional reagents sciengine.com

While the majority of transition metal-catalyzed biaryl couplings are believed to proceed through the classic oxidative addition/transmetalation/reductive elimination cycle, the involvement of radical pathways has also been proposed and, in some cases, demonstrated. These radical mechanisms can be particularly relevant under certain reaction conditions or with specific substrates.

Radical pathways can be initiated through single-electron transfer (SET) processes involving the transition metal catalyst or other species in the reaction mixture. For example, a low-valent metal center could transfer an electron to an aryl halide, leading to the formation of an aryl radical and a metal(I) species. This aryl radical could then participate in subsequent steps to form the biaryl product. The involvement of radical intermediates can sometimes explain the formation of unexpected side products or observed stereochemical outcomes.

Radical and Ionic Mechanisms in Difluoromethylation Reactions

The introduction of the difluoromethyl (CF2H) group is a key step in the synthesis of this compound. This transformation can be achieved through various methods, many of which involve radical or ionic intermediates.

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radical species, including the difluoromethyl radical (•CF2H). mdpi.comresearchgate.netnih.govprinceton.edu This approach often utilizes a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes with a suitable difluoromethylating reagent. mst.eduresearchgate.netrsc.org

A general mechanism for photoredox-catalyzed difluoromethylation involves the following steps:

Excitation of the Photocatalyst: A photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye) absorbs visible light and is promoted to an excited state. researchgate.net

Single Electron Transfer (SET): The excited photocatalyst can then act as either a reductant or an oxidant.

Reductive Quenching Cycle: The excited photocatalyst can donate an electron to a difluoromethylating reagent (e.g., a sulfone or a sulfonium (B1226848) salt), leading to its fragmentation and the generation of a difluoromethyl radical. The oxidized photocatalyst is then regenerated by a sacrificial electron donor.

Oxidative Quenching Cycle: Alternatively, the excited photocatalyst can accept an electron from a substrate or a sacrificial reductant. The resulting reduced photocatalyst can then transfer an electron to the difluoromethylating reagent to generate the •CF2H radical.

Radical Addition and Propagation: The generated difluoromethyl radical can then add to an aromatic ring (such as the phenyl or naphthyl moiety) to form a radical intermediate. Subsequent steps, such as oxidation and deprotonation, lead to the final difluoromethylated product.

Metal-free difluoromethylation reactions can also proceed through SET mechanisms. rsc.org In these cases, an organic photocatalyst or a strong organic reductant can initiate the formation of the difluoromethyl radical from a suitable precursor. Radical-trapping experiments often provide evidence for the involvement of radical intermediates in these transformations. mdpi.com

MethodKey FeaturesInitiation Step
Photoredox CatalysisMild reaction conditions, visible light irradiation mdpi.comresearchgate.netnih.govprinceton.eduSingle Electron Transfer (SET) from/to excited photocatalyst mst.eduresearchgate.netrsc.org
Metal-Free DifluoromethylationAvoids transition metal contamination rsc.orgSET from an organic photocatalyst or reductant

An alternative to radical-based methods for introducing the CF2H group involves the use of difluorocarbene (:CF2), a reactive intermediate. cas.cnrsc.org Difluorocarbene can be generated from various precursors, such as TMSCF3, fluoroform, or sodium chlorodifluoroacetate. nih.gov

The mechanism of difluorocarbene-mediated difluoromethylation typically involves the following:

Generation of Difluorocarbene: A precursor is treated with a suitable reagent (e.g., a base or a fluoride (B91410) source) to generate difluorocarbene.

Reaction with a Nucleophile: The electrophilic difluorocarbene can then react with a nucleophile. In the context of forming this compound, this could involve the reaction of difluorocarbene with an organometallic intermediate, such as an aryllithium or Grignard reagent derived from the phenylnaphthalene scaffold.

Protonation: The resulting difluoromethyl anion is then quenched with a proton source to afford the final difluoromethylated product.

Some transition-metal-catalyzed difluoromethylation reactions are also proposed to proceed through a metal-difluorocarbene intermediate. researchgate.net In these cases, the difluorocarbene is generated and then inserts into a metal-aryl bond, followed by reductive elimination to form the C-CF2H bond.

The choice between a radical or a carbene-based difluoromethylation strategy depends on the specific substrate, the desired regioselectivity, and the compatibility of the functional groups present in the molecule.

Understanding C-F Bond Activation Mechanisms

The formation of compounds like this compound often involves the generation of a difluoromethyl moiety from a trifluoromethyl precursor. This transformation hinges on the selective activation and cleavage of a single, highly stable carbon-fluorine (C-F) bond. rsc.org The high bond dissociation energy of the C-F bond makes its activation a significant chemical challenge. rsc.org Methodologies to achieve this selective defluorination typically rely on single-electron transfer (SET) processes, often facilitated by photoredox catalysis or low-valent metals. rsc.org

In a common mechanistic pathway, a trifluoromethylarene (ArCF3) undergoes a single-electron reduction. rhhz.net This can be initiated by a photocatalyst excited by visible light or by a potent reducing agent like magnesium metal. rhhz.netresearchgate.net The reduction leads to the formation of a transient radical anion, [ArCF3]•−. This intermediate is unstable and rapidly eliminates a fluoride ion (F−) to generate an α,α-difluorobenzyl radical (ArCF2•). rhhz.net This radical species is a key intermediate that can then participate in various coupling reactions to form the desired product.

Alternatively, the C-F bond can be activated using transition metal complexes or Lewis acids. rsc.org For instance, photoredox catalysis combined with Lewis acid activation has been shown to selectively cleave a C-F bond of trifluoromethylarenes, yielding aryldifluoromethyl radical intermediates. rhhz.net The cleavage of C-F bonds in trifluoromethylated aromatic compounds can also be achieved under base-conditions. rsc.org These approaches provide pathways to valuable aryldifluoromethyl building blocks from readily available trifluoromethylated starting materials. rsc.orgnih.gov

A general mechanism for the reductive C-F bond cleavage is depicted below:

Single-Electron Transfer (SET): ArCF3 + e− → [ArCF3]•−

Fluoride Elimination: [ArCF3]•− → ArCF2• + F−

This process can be further influenced by reaction conditions. Under strongly reductive environments, the generated aryldifluoromethyl radical (ArCF2•) can be reduced further to an α,α-difluorobenzyl carbanion (ArCF2−), which can then react with electrophiles. rhhz.net The ability to selectively generate either the radical or the carbanion provides divergent synthetic pathways for functionalizing the difluoromethyl group. rhhz.net

Characterization and Analysis of Reaction Intermediates and Transition States

Identification of Key Organometallic Intermediates

The synthesis of this compound via cross-coupling reactions necessitates the involvement of key organometallic intermediates. These transient species are central to the catalytic cycles that forge the critical carbon-carbon bond between the naphthalene (B1677914) and phenyl rings. Difluoromethyl copper, palladium, and nickel complexes have been identified or proposed as crucial intermediates in various difluoromethylation reactions. acs.orgrsc.org

Copper Intermediates: Difluoromethyl copper ([Cu]-CF2H) species are frequently proposed in copper-mediated or -catalyzed difluoromethylations. acs.orgrsc.org These can be generated in situ from a copper source (e.g., CuI) and a difluoromethylating agent like TMSCF2H. acs.org Well-defined and isolable N-heterocyclic carbene (NHC)-ligated copper(I) difluoromethyl complexes, such as [(NHC)Cu(CHF2)], have been synthesized and studied. These stable complexes have been shown to react stoichiometrically with aryl electrophiles, providing strong evidence for their role as competent intermediates in catalytic cycles. acs.org A proposed mechanism involves the oxidative addition of an aryl halide to the [Cu]-CF2H complex to form a Cu(III) intermediate, which then undergoes reductive elimination to yield the aryldifluoromethyl product. rsc.org

Palladium and Nickel Intermediates: In palladium- and nickel-catalyzed cross-coupling reactions, (difluoromethyl)metal complexes are key. For instance, a cooperative dual palladium/silver catalyst system has been developed where an NHC-ligated silver difluoromethyl complex, [(SIPr)AgCF2H], acts as a transmetalation shuttle to a palladium center. rsc.orgcas.cn This forms a (difluoromethyl)palladium complex, such as [(DPPF)Pd(Ar)(CF2H)], which then undergoes reductive elimination to furnish the final product and regenerate the Pd(0) catalyst. cas.cn Reductive elimination from these palladium complexes has been noted to be significantly faster than from their trifluoromethyl analogues. cas.cn Similarly, nickel catalysis can proceed through Ar[Ni(III)]CF2H intermediates, which are generated from the reaction of an oxidative addition product (Ar-Ni(II)-X) with a CF2H radical source, followed by reductive elimination. rsc.org

Table 1: Key Organometallic Intermediates in Difluoromethylation Reactions
Metal CenterIntermediate Species (General Formula)Precursors/Generation MethodRole in Catalytic CycleSupporting Evidence
Copper (Cu)[(NHC)Cu(CHF2)]In situ from Cu(I) salt and TMSCF2HReacts with aryl electrophilesIsolation and stoichiometric reaction studies acs.orgrsc.org
Palladium (Pd)[(L)Pd(Ar)(CF2H)]Transmetalation from Zn or Ag difluoromethyl reagentsUndergoes reductive eliminationPreparation and study of elemental steps cas.cn
Nickel (Ni)[ArNiIII(L)(CF2H)]Oxidative addition of Ar-X followed by reaction with CF2H sourceUndergoes reductive eliminationMechanistic proposals based on reactivity rsc.org
Zinc (Zn)[(DMPU)2Zn(CF2H)2]Reaction of CH2F2I2 with Zn and DMPUTransmetalating agent to Cu, Pd, or NiIsolation and use as a stable reagent rsc.orgchinesechemsoc.org

Generation and Reactivity of Difluoromethyl Radicals and Carbanions

Difluoromethyl radicals (•CF2H) and, to a lesser extent, difluoromethyl carbanions (−CF2H) are pivotal reactive intermediates in the formation of difluoromethylated arenes. chinesechemsoc.orgsioc.ac.cn Their generation can be achieved from a variety of precursors under different initiation conditions, including photoredox catalysis, transition-metal catalysis, and basic conditions. sioc.ac.cnresearchgate.net

Generation:

From Sulfonyl Precursors: Reagents like HCF2SO2Cl or newly designed sulfoximine- and sulfone-bearing reagents can serve as excellent sources of difluoromethyl radicals. rsc.orgsioc.ac.cn Under photoredox catalysis, using a photocatalyst like fac-Ir(ppy)3, these precursors undergo a single-electron reduction to release the •CF2H radical. rsc.orgsioc.ac.cn

From Trifluoromethylarenes: As discussed in section 3.2.3, single-electron reduction of trifluoromethylarenes (ArCF3) leads to the formation of α,α-difluorobenzyl radicals (ArCF2•). rhhz.net

From Halogenated Precursors: Bromodifluoromethyl or iododifluoromethyl compounds can generate difluoromethyl radicals or their synthetic equivalents. For example, the cathodic reduction of bromodifluoromethyl phenyl sulfide (B99878) can generate the (phenylthio)difluoromethyl radical. beilstein-journals.org

Carbanion Generation: While α-fluorocarbanions are typically unstable and prone to fluoride elimination, they can be generated transiently. researchgate.net Base-promoted deprotonation of difluoromethylarenes can form α,α-difluorobenzylic carbanionic intermediates, which can be trapped if subsequent reactions are rapid. researchgate.net

Reactivity: The difluoromethyl radical is an electrophilic species that readily participates in addition reactions with unsaturated systems like alkenes and arenes. chinesechemsoc.org In the context of forming this compound, a key step could involve the addition of a •CF2H radical to a suitable phenyl precursor in a radical difluoromethylation-cyclization sequence. rsc.orgresearchgate.net Alternatively, a pre-formed difluoromethylphenyl radical could undergo coupling with naphthalene. The reactivity is often highly regioselective, with the radical typically adding to the terminal carbon of an olefin or to electron-rich positions on an aromatic ring. mdpi.com Difluorocarbanions, being nucleophilic, react with electrophiles. rhhz.net

Table 2: Generation and Reactivity of Difluoromethyl Intermediates
IntermediateCommon Precursor(s)Generation MethodKey Reactivity
Difluoromethyl Radical (•CF2H)HCF2SO2Cl, PhSO2CF2HPhotoredox Catalysis (SET)Addition to alkenes and arenes rsc.orgchinesechemsoc.org
α,α-Difluorobenzyl Radical (ArCF2•)ArCF3Photoredox Catalysis, Low-valent metals (SET)Radical-radical coupling, addition reactions rhhz.net
Difluorocarbene (:CF2)TMSCF2Br, PhS(O)NTsCF2HBasic conditions (α-elimination)Insertion into X-H bonds, cycloaddition chinesechemsoc.orgsioc.ac.cn
α,α-Difluorobenzyl Carbanion (ArCF2-)ArCF2HStrong base (deprotonation)Reaction with electrophiles rhhz.netresearchgate.net

Elucidation of Regioselectivity and Stereoselectivity Determining Steps

The structure of this compound implies a high degree of regioselectivity in its synthesis, specifically the formation of a bond between the C1 position of the naphthalene ring and the C2 position of the difluoromethyl-substituted phenyl ring. While specific studies on this exact molecule are not prevalent, the factors determining this outcome can be elucidated from the well-established principles of the underlying cross-coupling or radical reactions.

In Reactions Involving Naphthalene Substitution: In scenarios where a difluoromethylphenyl species reacts with an unfunctionalized naphthalene ring, the inherent reactivity of the naphthalene core governs the regioselectivity. Naphthalene is known to undergo electrophilic and radical substitution preferentially at the C1 (α) position over the C2 (β) position. This preference is attributed to the greater resonance stabilization of the Wheland intermediate formed upon attack at the α-position. The intermediate for α-attack has more resonance structures that preserve the aromaticity of the second ring compared to the intermediate for β-attack. Therefore, the reaction of a (2-(difluoromethyl)phenyl) radical or cation with naphthalene would be expected to yield the 1-substituted isomer as the major product. nih.gov

Factors Influencing Selectivity:

Steric Hindrance: The steric bulk of the incoming reagent and any ligands on the metal catalyst can influence the site of the reaction. However, the C1 position of naphthalene is generally sterically accessible.

Electronic Effects: The electron-withdrawing nature of the difluoromethyl group on the phenyl ring can influence the reactivity of the organometallic intermediates or radical species involved in the coupling.

Catalyst Control: In transition-metal-catalyzed reactions, the choice of ligand can significantly impact the regioselectivity of bond formation, although this is more relevant when multiple reactive sites are available on one of the coupling partners. nih.gov

Given that the synthesis of biaryls is most commonly achieved through highly regiocontrolled cross-coupling methods, it is most probable that the formation of this compound relies on the use of pre-functionalized starting materials that direct the formation of the specific constitutional isomer. Stereoselectivity is not a factor in the formation of the final aromatic product itself, as it lacks chiral centers.

Advanced Research Avenues and Future Outlook in Difluoromethylated Naphthalene Chemistry

Development of Sustainable and Green Synthetic Protocols for Complex Fluorinated Biaryls

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods for producing complex fluorinated biaryls. dovepress.comresearchgate.net Traditional fluorination techniques often rely on hazardous reagents and harsh reaction conditions, leading to significant waste generation. dovepress.com Green chemistry principles are now guiding the design of new protocols that prioritize atom economy, energy efficiency, and the use of less toxic substances. tandfonline.comrsc.org

Key areas of focus in the development of sustainable synthetic protocols include:

Catalyst- and Chemical Oxidant-Free Reactions: Electrochemical methods are emerging as a powerful tool for green synthesis. rsc.orgresearchgate.net For instance, the electrochemical dearomatization of biaryls to produce difluoromethylated spiro[5.5]trienones has been achieved without the need for metal catalysts or chemical oxidants, using electricity as the sole "green" oxidant. rsc.orgresearchgate.netnih.gov

Solid-State Mechanochemical Protocols: A recently developed solid-state mechanochemical protocol for aromatic nucleophilic fluorination eliminates the need for toxic, high-boiling point solvents. rsc.org This method, which uses a combination of potassium fluoride (B91410) and a quaternary ammonium (B1175870) salt, is significantly faster than traditional solution-based approaches and operates under ambient conditions. rsc.org

Minimizing Hazardous Reagents: Research is ongoing to replace hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (HF) with safer alternatives. dovepress.com While these reagents have been historically important in industrial processes, their toxicity and the generation of hazardous byproducts are major concerns. dovepress.com

Table 1: Comparison of Traditional vs. Green Synthetic Protocols
ParameterTraditional ProtocolsGreen/Sustainable Protocols
ReagentsOften hazardous (e.g., SbF₃, HF)Less toxic, renewable, or electrochemically generated
SolventsHigh-boiling, toxic (e.g., DMSO)Solvent-free (mechanochemistry) or green solvents
Energy ConsumptionOften requires high temperaturesAmbient temperature or lower energy input (e.g., electrochemistry)
Waste GenerationSignificant, often hazardous byproductsMinimized waste, higher atom economy

Chemo-, Regio-, and Enantioselective Synthesis of Chiral Difluoromethylated Biaryls

The synthesis of axially chiral biaryls, a class of atropisomers with restricted rotation around a C-C single bond, is a significant challenge in organic chemistry. bohrium.comacs.org These compounds are of great interest due to their prevalence in natural products, pharmaceuticals, and as chiral ligands in asymmetric catalysis. bohrium.comnih.gov The introduction of a difluoromethyl group adds another layer of complexity and potential for unique stereochemical outcomes.

Recent advancements in this area include:

Atroposelective C-H Arylation: Cobalt-catalyzed atroposelective C-H arylation has been shown to be a highly efficient method for synthesizing axially chiral biaryl amines. bohrium.com This approach utilizes readily available cobalt salts and salicyloxazoline ligands. bohrium.com

Enzymatic Kinetic Resolution: A combined approach of chiral Suzuki-Miyaura coupling followed by enzymatic kinetic resolution has been successfully employed for the synthesis of atropisomeric biaryls with high enantiopurity, avoiding the need for chiral separation. bohrium.comacs.orgresearchgate.net

Point-to-Axial Chirality Transfer: A novel method involving the oxidative cleavage of the C-C bond in optical dihydrophenanthrene-9,10-diols has been developed to produce axially chiral biaryl diketones. nih.gov

Design and Development of Novel Catalytic Systems and Ligands for Enhanced Reactivity and Selectivity

The development of novel catalysts and ligands is crucial for advancing the synthesis of complex molecules like 1-(2-(difluoromethyl)phenyl)naphthalene. organic-chemistry.org High-throughput experimentation (HTE) has become an indispensable tool in this endeavor, allowing for the rapid screening of numerous catalysts, ligands, bases, and solvents to identify optimal reaction conditions. jstar-research.comnih.govdomainex.co.uk

Key trends in this area include:

Monophosphine Ligands in Cross-Coupling: Research has shown that monophosphine ligands can be more effective than the traditionally used chelating, bisphosphine ligands in Pd-catalyzed C-S cross-coupling reactions, enabling reactions at lower temperatures with soluble bases. mit.edu

Machine Learning in Catalyst Development: Machine learning algorithms are being integrated with HTE data to predict successful reaction outcomes and identify key influencing factors. mit.edusunthetics.io This approach can significantly reduce the number of experiments required, saving time and resources. sunthetics.io For example, in a complex Suzuki-Miyaura cross-coupling, machine learning identified the choice of base as the most influential variable, a non-intuitive finding that shifted future optimization strategies. sunthetics.io

Table 2: Impact of High-Throughput Experimentation (HTE) and Machine Learning (ML) in Catalyst Development
TechnologyKey AdvantagesExample Application
High-Throughput Experimentation (HTE)- Rapidly screens large arrays of reaction conditions
  • Shorter development times
  • Data-rich experimentation
  • Optimization of a tandem Heck-Suzuki reaction by screening 12 ligands, 4 bases, and 2 solvents. nih.gov
    Machine Learning (ML)- Predicts successful reaction outcomes from HTE data
  • Identifies non-intuitive variables of influence
  • Reduces the number of required experiments by up to 94% sunthetics.io
  • Optimizing a Suzuki-Miyaura cross-coupling by identifying the base as the key driver of reaction yield. sunthetics.io

    Integration of this compound Synthesis with Modern Reaction Technologies (e.g., Flow Chemistry, Electrochemistry)

    The integration of modern reaction technologies like flow chemistry and electrochemistry offers significant advantages for the synthesis of this compound and other complex molecules. cicchemistry.comresearchgate.net These technologies provide enhanced control over reaction parameters, improved safety, and potential for scalability. researchgate.neteuropa.eu

    Flow Chemistry: Flow reactors offer superior heat and mass transfer compared to traditional batch reactors, which is particularly beneficial for highly exothermic or fast reactions. europa.eu This technology is being explored for a wide range of chemical transformations, including the synthesis of fine chemicals and pharmaceuticals. europa.eu A photoredox flow approach has been described for the direct radical C-H ¹⁸F-difluoromethylation of N-heteroarenes. nih.gov

    Electrochemistry: As a green and cost-effective method, electrochemistry replaces toxic and expensive redox reagents with electrons. researchgate.net The combination of flow technology with electrochemistry (flow electrochemistry) is a powerful tool for large-scale electrosynthesis, bridging the gap between laboratory research and industrial production. researchgate.net This synergy has been explored for the efficient and sustainable production of pharmaceuticals and other fine chemicals. cicchemistry.com An electrochemical flow-cell has been reported for the highly efficient and selective generation of Cu(I)-N-heterocyclic carbene complexes. rsc.org

    Exploration of New Reactivity Modes and Transformations for Difluoromethylated Naphthalene (B1677914) Systems

    The unique electronic properties of the difluoromethyl group open up new avenues for chemical transformations. numberanalytics.com Research is actively exploring novel reactivity modes for difluoromethylated naphthalene systems, moving beyond traditional cross-coupling reactions.

    Emerging areas of investigation include:

    C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, making synthetic routes more efficient and atom-economical. acs.orgtsijournals.com Recent research has focused on developing directing groups that enable selective C-H functionalization at positions other than the ortho position in palladium-catalyzed reactions. acs.org

    Radical Reactions: Radical-based difluoromethylation methods are proving to be advantageous for constructing difluoromethylated heterocycles. nih.gov Visible-light photoredox catalysis has been employed for the direct and regioselective C-H difluoroalkylation of unactivated benzo[d]isoxazoles. mdpi.com

    Dearomatization Reactions: Electrooxidative dearomatization of biaryls represents a novel strategy for the synthesis of spirocyclic compounds containing trifluoromethyl and difluoromethyl groups. rsc.orgresearchgate.netnih.gov This method proceeds via a radical spirocyclization process. nih.gov

    Q & A

    Q. What are the key physicochemical properties of 1-(2-(Difluoromethyl)phenyl)naphthalene, and how are they experimentally determined?

    Answer:

    • Density and melting/boiling points are determined via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) paired with differential scanning calorimetry (DSC). For fluorinated analogs like 1-fluoronaphthalene, density values (~1.132 g/mL) and boiling points (~215°C) are benchmarked against literature data .
    • Fluorine-specific interactions (e.g., dipole moments) are analyzed using nuclear magnetic resonance (¹⁹F NMR) and X-ray crystallography, leveraging fluorine’s electronegativity to probe electronic effects .
    • Methodological rigor : Cross-validate results using ATSDR’s inclusion criteria for physicochemical studies, such as peer-reviewed protocols for reproducibility .

    Q. How can researchers design a robust synthesis pathway for this compound?

    Answer:

    • Core strategy : Start with naphthalene functionalization via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the difluoromethylphenyl group. Fluorination agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) are preferred for introducing difluoromethyl moieties .
    • Purity validation : Use column chromatography and HPLC to isolate intermediates, referencing ATSDR’s data extraction frameworks for chemical purity assessment (Table C-2) .
    • Troubleshooting : Address side reactions (e.g., over-fluorination) by optimizing reaction stoichiometry and temperature, guided by analogous halogenated naphthalene syntheses .

    Q. What in vitro toxicological assays are suitable for preliminary hazard assessment of this compound?

    Answer:

    • Cytotoxicity screening : Use mammalian cell lines (e.g., HepG2 or A549) with MTT assays, following ATSDR’s inclusion criteria for systemic effects (Table B-1) .
    • Metabolic stability : Employ liver microsome assays to evaluate cytochrome P450 interactions, referencing fluorinated naphthalene analogs (e.g., 1-fluoronaphthalene) for metabolic pathway predictions .
    • Data interpretation : Apply ATSDR’s risk-of-bias questionnaires (Table C-6/C-7) to ensure study validity, such as randomization of dose concentrations .

    Advanced Research Questions

    Q. How do conflicting toxicity data for fluorinated naphthalenes inform risk assessment of this compound?

    Answer:

    • Contradiction analysis : Compare in vivo vs. in vitro results using ATSDR’s confidence ratings (e.g., “High Initial Confidence” for studies with low bias) . For example, resolve discrepancies in hepatic toxicity by cross-referencing metabolomics data from fluorinated PAHs .
    • Mechanistic insights : Use molecular docking studies to assess fluorine’s stereoelectronic effects on protein binding, as seen in fluorinated drug candidates .
    • Weight-of-evidence approach : Integrate data using ATSDR’s 8-step framework (e.g., Step 6: Confidence rating translation) to prioritize high-quality studies .

    Q. What computational methods predict the environmental fate of this compound?

    Answer:

    • Partitioning coefficients : Estimate log Kow (octanol-water) and log Koc (soil organic carbon) via COSMO-RS or EPI Suite, validated against experimental data for methylnaphthalenes .
    • Degradation modeling : Apply density functional theory (DFT) to simulate hydrolysis or photolysis pathways, referencing fluorobenzene degradation mechanisms .
    • Validation : Compare predictions with ATSDR’s environmental monitoring protocols for air/water/sediment partitioning .

    Q. How can researchers resolve discrepancies in metabolic pathway identification for fluorinated naphthalenes?

    Answer:

    • Advanced analytics : Use LC-HRMS (liquid chromatography-high-resolution mass spectrometry) with isotopic labeling (e.g., ¹⁸O/²H) to track metabolite formation, as demonstrated in 1-fluoronaphthalene studies .
    • Cross-species comparisons : Analyze interspecies differences (e.g., rat vs. human liver microsomes) using ATSDR’s toxicokinetic frameworks (Step 3: Data extraction) .
    • Machine learning : Train models on existing fluorinated PAH metabolism datasets to predict novel pathways .

    Q. What mechanistic studies elucidate the role of the difluoromethyl group in biological activity?

    Answer:

    • Stoichiometric probes : Synthesize deuterated or methyl-substituted analogs to isolate fluorine’s effects on binding affinity .
    • Crystallography : Resolve protein-ligand complexes (e.g., CYP450 enzymes) to map fluorine’s van der Waals interactions, as seen in fluorinated pharmaceuticals .
    • Kinetic isotope effects : Compare kcat/Km values for fluorinated vs. non-fluorinated derivatives to quantify electronic contributions .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.